TP-110
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Overview
Description
TP-110 is a new proteasome inhibitor, which shows potent growth inhibition in various tumor cell lines. Treatment with TP-110 for 24 h in vitro induced apoptosis in multiple myeloma cell line RPMI8226. TP-110 reduced the intrinsic inhibitor of apoptosis proteins (IAPs), cIAP-1 and XIAP, that suppress executioner caspases.
Scientific Research Applications
Nuclear Physics and Material Science
- Nuclear Data and Structure Analysis : TP-110 has been referenced in the study of nuclear data sheets, particularly for the mass chain A = 110, which includes a variety of nuclei like Tc, Ru, Rh, Pd, Ag, Cd, In, Sn, Sb, and Te (Bertrand & Raman, 1971).
- Triaxial Projected Shell Model (TPSM) in Neutron-rich Isotopes : Investigations using TPSM have been carried out to understand band structures in neutron-rich isotopes around mass ∼ 110, providing insights into nuclear shape and structure (Bhat et al., 2015).
- Superconducting Materials : Research has developed a novel polymer solution synthesis for the 110 K superconducting phase in the bismuth system, contributing to advancements in superconductor technology (Sotelo et al., 1993).
Cancer Research
- Proteasome Inhibitor in Cancer Treatment : TP-110, identified as a new proteasome inhibitor, has been found to induce apoptosis in human prostate cancer PC-3 cells, suggesting its potential application in cancer treatment (Momose et al., 2007).
Environmental Studies
- Radioactive Contamination Tracking : The environmental mobility of radioactive isotopes like 110mAg, studied in the context of the Fukushima Dai-ichi Nuclear Power Plant accident, has applications in understanding the dispersion of radioactive contamination in coastal catchments (Lepage et al., 2014).
properties
CAS RN |
688737-95-3 |
---|---|
Product Name |
TP-110 |
Molecular Formula |
C37H41N3O6 |
Molecular Weight |
623.73794 |
IUPAC Name |
(2S)-2-((2S)-3-(4-methoxyphenyl)-N-(1-(4-methoxyphenyl)-3-oxopropan-2-yl)-2-(2-(naphthalen-1-yl)acetamido)propanamido)-3-methylbutanamide |
SMILES |
CC(C)[C@H](N(C(C=O)CC1=CC=C(OC)C=C1)C([C@@H](NC(CC2=C3C=CC=CC3=CC=C2)=O)CC4=CC=C(OC)C=C4)=O)C(N)=O |
Appearance |
white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
TP110; TP-110; TP 110; Tyropeptin A7. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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